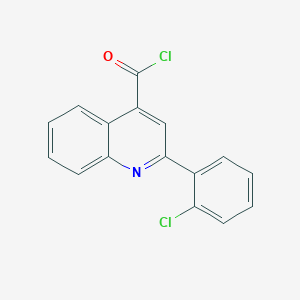

2-(2-chlorophenyl)quinoline-4-carbonyl Chloride

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-13-7-3-1-6-11(13)15-9-12(16(18)20)10-5-2-4-8-14(10)19-15/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMDSNCWWZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-chlorobenzaldehyde with aniline to form 2-(2-chlorophenyl)quinoline. This intermediate is then reacted with oxalyl chloride to introduce the carbonyl chloride functional group . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Amides and Esters: Formed from substitution reactions with amines and alcohols.

Quinoline N-oxides: Formed from oxidation reactions.

Dihydroquinolines: Formed from reduction reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-chlorobenzaldehyde with quinoline derivatives. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, which confirm its structural integrity and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives based on the quinoline structure. For instance, a series of quinoline-acrylamide hybrids incorporating the this compound scaffold demonstrated significant cytotoxic effects against breast carcinoma cell lines (MCF-7). These compounds exhibited IC50 values ranging from 3.39 μM to 12.47 μM, indicating potent activity against cancer cells through mechanisms such as EGFR signaling inhibition and apoptosis induction .

| Compound No. | Structure | IC50 (μM) |

|---|---|---|

| 5 | Furan-2-yl | 12.47 ± 0.40 |

| 6a | 4-CH3-C6H4 | 3.39 ± 0.11 |

| 6b | 3,4-Di-OCH3-C6H3 | 5.94 ± 0.17 |

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Modifications to the quinoline structure have been shown to enhance antibacterial efficacy, with certain derivatives outperforming standard antibiotics like ampicillin and gentamicin .

Antimalarial Activity

A derivative of quinoline-4-carboxamide was identified for its antimalarial properties against Plasmodium falciparum. This compound demonstrated moderate potency in vitro and showed promising results in vivo against P. berghei in mouse models, indicating a novel mechanism of action that involves inhibiting translation elongation factor 2 (PfEF2) . This highlights the potential for developing new antimalarial therapies based on the quinoline scaffold.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinoline derivatives. Research indicates that specific substitutions on the phenyl ring significantly affect biological activity and selectivity towards cancer cells or bacteria .

Case Study: Anticancer Screening

In a comprehensive study involving a series of synthesized quinoline derivatives, researchers assessed their cytotoxicity against multiple cancer cell lines. The most active compounds were subjected to further testing to determine their mechanisms of action, including cell cycle analysis and apoptosis assays, confirming their potential as cancer therapeutics .

Case Study: Antimicrobial Evaluation

Another study focused on evaluating antibacterial activity through agar diffusion methods revealed that certain derivatives exhibited significant inhibition zones against resistant strains like MRSA, underscoring the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds . This interaction can inhibit the activity of certain enzymes or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Differentiators of this compound

- Steric Effects : The ortho-chlorine induces steric hindrance, reducing reactivity compared to para-substituted analogs (e.g., C3) but enhancing selectivity in coupling reactions.

- Electronic Profile : The electron-withdrawing Cl group stabilizes the acyl chloride, making it less prone to hydrolysis than methoxy-substituted derivatives.

- Commercial Viability : Widely available and cost-effective compared to niche derivatives like 6-bromo-2-isopropoxyphenyl analogs (e.g., $150/100 mg vs. discontinued ).

Biological Activity

2-(2-Chlorophenyl)quinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes findings from various studies to elucidate its biological activity, including anticancer and antibacterial properties.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a chlorophenyl group and a carbonyl chloride functional group, which may influence its reactivity and biological interactions. The presence of the chlorophenyl moiety is significant as halogenated phenyl groups are known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

- Mechanism of Action : Quinoline derivatives can inhibit Bcl-2, a protein associated with cancer cell survival. Compounds designed to target Bcl-2 exhibit significant antiproliferative effects against various cancer cell lines, with some derivatives achieving IC50 values lower than standard chemotherapeutics like Doxorubicin (IC50 = 6.18 μM) .

- Cell Cycle Arrest : Certain derivatives have been shown to induce G1 phase cell cycle arrest and promote apoptosis through upregulation of apoptotic markers such as p53 and caspase 9 .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 6a | 3.39 | EGFR kinase inhibition |

| 6h | 2.71 | Apoptosis induction |

| Dox | 6.18 | Standard control |

Antibacterial Activity

In addition to anticancer properties, this compound derivatives have been evaluated for their antibacterial efficacy against various pathogens.

Evaluation Method:

Antibacterial activity was assessed using the agar diffusion method against strains such as Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated varying levels of effectiveness depending on structural modifications.

Key Findings:

- Activity Against Gram-positive Bacteria : Compounds showed significant inhibition against S. aureus with a minimum inhibitory concentration (MIC) as low as 64 μg/mL .

- Comparative Effectiveness : While some derivatives exhibited moderate activity against E. coli, they were less effective against Gram-negative bacteria like Pseudomonas aeruginosa and MRSA, suggesting that structural modifications can enhance selectivity towards specific bacterial strains .

| Bacterial Strain | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 64 | Compound 5a |

| Escherichia coli | 128 | Compound 5a |

| Methicillin-resistant S. aureus | >256 | Various compounds |

Case Studies

- Antitumor Efficacy in Vivo : A study demonstrated the antitumor effects of quinoline derivatives in patient-derived xenograft (PDX) models of human lung cancer, showing significant tumor growth inhibition .

- EGFR Kinase Inhibition : Another derivative exhibited potent inhibitory activity against EGFR kinase, suggesting potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis protocols for 2-(2-chlorophenyl)quinoline-4-carbonyl chloride?

- Methodology : Synthesis typically involves cyclization of substituted anilines with ketones, followed by chlorination. For example:

Cyclization : React 2-chlorobenzaldehyde with an appropriate amine (e.g., substituted acetoacetate) under acidic conditions to form the quinoline core .

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride to introduce the carbonyl chloride group .

- Key Considerations : Reaction temperature, solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios significantly impact yield. Purification via column chromatography is often required .

Q. What nucleophilic reactions are most relevant for derivatizing this compound?

- Methodology : The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or thioesters. Example reactions:

- Amidation : React with primary/secondary amines in dry THF or DMF at 0–25°C to yield quinoline-4-carboxamides .

- Esterification : Use alcohols in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .

- Analytical Confirmation : Monitor reaction progress via TLC or FT-IR for carbonyl group disappearance (~1770 cm⁻¹ for C=O stretch) .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement .

- Crystallization : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane mixtures.

- Data Analysis : SHELXL refines positional and thermal parameters, while SHELXS solves phase problems for small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives?

- Methodology :

- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, solvent, catalyst) to identify optimal conditions .

- Mechanistic Studies : Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps.

- Controlled Replicates : Conduct triplicate reactions under identical conditions to assess reproducibility .

Q. What is the role of the 2-chlorophenyl substituent in modulating electrophilic aromatic substitution (EAS) reactivity?

- Methodology : Compare EAS reactions (e.g., nitration, sulfonation) of this compound with analogs lacking the chloro group.

- Regioselectivity : The electron-withdrawing chloro group directs EAS to specific positions on the quinoline ring. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .

- Experimental Validation : Characterize products via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodology :

- Docking Studies : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or bacterial enzymes) .

- MD Simulations : Perform molecular dynamics (MD) to assess binding stability and conformational changes over time .

- Validation : Correlate computational predictions with in vitro bioassays (e.g., MIC tests for antibacterial activity) .

Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing chloro with methoxy or trifluoromethyl groups) and test against biological targets .

- Metabolic Profiling : Use hepatic microsome assays to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .

Q. How should reactive intermediates generated during synthesis be stabilized?

- Methodology :

- Low-Temperature Techniques : Conduct reactions at –78°C (dry ice/acetone baths) to inhibit side reactions.

- Protecting Groups : Temporarily protect sensitive functional groups (e.g., amines with Boc or Fmoc groups) .

- In Situ Monitoring : Use ReactIR or inline NMR to detect transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.